molecular formula C13H15NO4S B12607652 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene CAS No. 648957-18-0

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene

Cat. No.: B12607652
CAS No.: 648957-18-0
M. Wt: 281.33 g/mol
InChI Key: FFSAMKINOJLNLN-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene: is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of methoxy groups, a nitroethenyl group, and a prop-2-en-1-ylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene typically involves the following steps:

    Alkylation: The prop-2-en-1-ylsulfanyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.

    Methoxylation: The methoxy groups can be introduced through a methoxylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitroethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Amino derivatives: Formed through the reduction of the nitro group.

    Ethyl derivatives: Formed through the reduction of the nitroethenyl group.

    Substituted derivatives: Formed through nucleophilic substitution of the methoxy groups.

Scientific Research Applications

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.

    Chemical Biology: Used in studies to understand the interactions of nitroalkenes with biological systems.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and prop-2-en-1-ylsulfanyl groups can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-(2-nitroethenyl)benzene: Lacks the prop-2-en-1-ylsulfanyl group.

    1,4-Dimethoxy-2-nitrobenzene: Lacks both the nitroethenyl and prop-2-en-1-ylsulfanyl groups.

    1,4-Dimethoxybenzene: Lacks the nitro, nitroethenyl, and prop-2-en-1-ylsulfanyl groups.

Uniqueness

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

648957-18-0

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

1,4-dimethoxy-2-(2-nitroethenyl)-5-prop-2-enylsulfanylbenzene

InChI

InChI=1S/C13H15NO4S/c1-4-7-19-13-9-11(17-2)10(5-6-14(15)16)8-12(13)18-3/h4-6,8-9H,1,7H2,2-3H3

InChI Key

FFSAMKINOJLNLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC=C

Origin of Product

United States

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